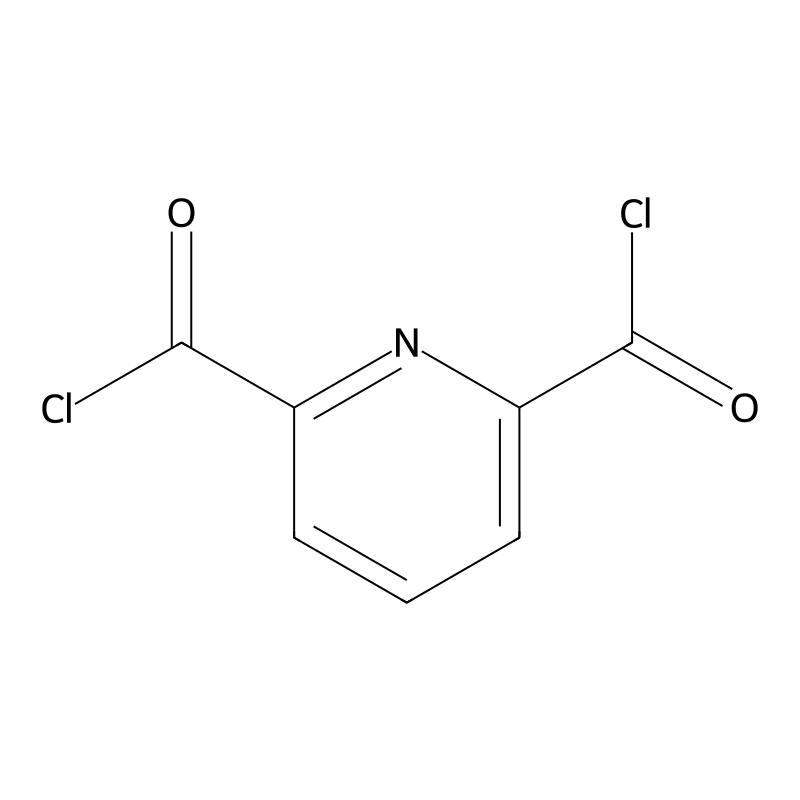

2,6-Pyridinedicarbonyl dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Pyridinedicarbonyl dichloride is an organochlorine compound with the molecular formula C₇H₃Cl₂NO₂ and a molecular weight of approximately 204.01 g/mol. It is characterized by the presence of two carbonyl groups (C=O) attached to a pyridine ring at the 2 and 6 positions, along with two chlorine substituents. This compound is often utilized as an acylating agent in organic synthesis due to its reactivity towards nucleophiles .

2,6-Pyridinedicarbonyl dichloride does not have a direct biological mechanism of action. Its primary role is as a chemical building block for the synthesis of other functional molecules.

2,6-Pyridinedicarbonyl dichloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Due to its reactivity with water, it should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [, ].

Synthesis of Optically Active Macrocycles:

2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles. These are large, cyclic molecules with a specific arrangement of atoms in space, making them valuable for studying molecular recognition and catalysis. The dichloride reacts with chiral diamine dihydrobromides, which are molecules containing two amine groups and two bromine atoms, to form the desired macrocycles. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]

Pyridine-Bridged Schiff Base Synthesis:

Treatment of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl esters can lead to the formation of pyridine-bridged 2,6-bis-carboxamide Schiff's bases. Schiff bases are a class of compounds with an imine functional group (>C=N), and they play a role in various biological processes. In this case, the dichloride reacts with the amino acid esters to form the desired Schiff bases, which can be further investigated for their potential applications. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]

- Acylation Reactions: It can acylate amines, alcohols, and other nucleophiles, forming amides or esters.

- Polymerization: Reaction with sodium sulfide can yield conducting polymers such as poly(2,6-pyridinedicarbonyl sulfide), which have applications in electronics .

- Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-pyridinedicarboxylic acid and hydrochloric acid.

The synthesis of 2,6-pyridinedicarbonyl dichloride typically involves the chlorination of pyridine-2,6-dicarboxylic acid or its derivatives. Common methods include:

- Chlorination: Treating pyridine-2,6-dicarboxylic acid with thionyl chloride or phosphorus oxychloride under reflux conditions leads to the formation of 2,6-pyridinedicarbonyl dichloride.

- Direct Synthesis from Pyridine Derivatives: Reaction of pyridine derivatives with phosgene can also yield this dichloride .

2,6-Pyridinedicarbonyl dichloride is widely used in organic synthesis for:

- Synthesis of Pharmaceuticals: It serves as an acylating agent for the preparation of various bioactive compounds.

- Polymer Chemistry: Its ability to form polymers makes it valuable in developing conductive materials for electronic applications.

- Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals .

Interaction studies involving 2,6-pyridinedicarbonyl dichloride often focus on its reactivity with biological molecules. For example:

- Metal Complexation: The compound forms complexes with metals such as iron and nickel, which may influence its biological activity and potential therapeutic effects.

- Reactivity with Amines: Investigations into how this compound interacts with various amines could provide insights into its potential as a drug precursor or intermediate .

Several compounds share structural similarities with 2,6-pyridinedicarbonyl dichloride. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | Non-chlorinated derivative; used in organic synthesis. |

| 2,6-Pyridinedicarbothioic acid | C₇H₅N₂O₄S₂ | Contains sulfur; known for iron chelation properties. |

| 4-Chloro-3-nitropyridine | C₆H₄ClN₃O₂ | Contains nitrogen and chlorine; used in agrochemicals. |

Uniqueness of 2,6-Pyridinedicarbonyl Dichloride

What sets 2,6-pyridinedicarbonyl dichloride apart from these similar compounds is its dual carbonyl functionality combined with chlorides. This unique structure enhances its reactivity as an acylating agent and allows for versatile applications in both synthetic organic chemistry and polymer science. Its ability to form conducting polymers further distinguishes it from other pyridine derivatives that lack such properties .

The most widely established synthetic route for preparing 2,6-pyridinedicarbonyl dichloride involves the direct conversion of pyridine-2,6-dicarboxylic acid using thionyl chloride as the chlorinating agent [1] [2]. This methodology represents the standard approach in both laboratory and industrial settings due to its operational simplicity and consistently high yields.

The fundamental reaction proceeds through nucleophilic substitution wherein thionyl chloride replaces the hydroxyl groups of the carboxylic acid functionalities with chlorine atoms [1]. The reaction mechanism involves the formation of an intermediate chlorosulfite ester, followed by the elimination of sulfur dioxide and hydrogen chloride to yield the desired dicarbonyl dichloride product [3]. Research has demonstrated that pyridine-2,6-dicarboxylic acid (105 milligrams, 0.52 millimoles) mixed with 7 milliliters of thionyl chloride and heated to reflux for 3 hours produces the target compound as a white solid after removal of excess thionyl chloride [1] [2].

The catalytic effect of pyridine in reactions involving thionyl chloride and carboxylic acids has been extensively documented [3]. When employing equimolar quantities of acid, pyridine, and thionyl chloride, the acid chloride formation occurs rapidly at lower temperatures with enhanced yields [3]. This approach offers significant advantages over traditional methods that utilize excess thionyl chloride with minimal pyridine addition.

Optimization studies have revealed that reaction conditions significantly influence both conversion efficiency and product purity [4]. Extended reaction times of 16 hours under reflux conditions have been employed in comprehensive synthetic protocols, yielding clear yellow solutions indicative of complete conversion [4]. The resulting crude product can be utilized directly in subsequent synthetic transformations without further purification, as demonstrated in multiple research applications [1] [4].

Table 2.1: Thionyl Chloride Method - Reaction Parameters

| Parameter | Standard Conditions | Optimized Conditions | Industrial Scale |

|---|---|---|---|

| Temperature | Reflux (77°C) | Reflux (77°C) | 75-80°C |

| Reaction Time | 3-4 hours | 16 hours | 6-8 hours |

| Molar Ratio (Acid:SOCl₂) | 1:13.5 | 1:8 | 1:5-10 |

| Yield | >95% | >98% | 90-95% |

| Product Form | White solid | Clear oil/solid | Crystalline |

Alternative Synthetic Routes Using Acyl Chloride Precursors

Several alternative methodologies have been developed for synthesizing 2,6-pyridinedicarbonyl dichloride that employ different chlorinating agents and reaction conditions [5] [6]. These approaches offer distinct advantages in terms of reaction selectivity, operational safety, and compatibility with various substrates.

Phosphorus pentachloride represents a highly effective alternative chlorinating agent for converting pyridine-2,6-dicarboxylic acid to the corresponding dicarbonyl dichloride [5]. The reaction mechanism involves the formation of a cyclic transition state with simultaneous removal of hydrogen chloride, followed by nucleophilic addition of chloride and final cyclization to form the acid chloride with concurrent formation of phosphorus oxychloride [5]. This method typically operates at elevated temperatures between 100-140°C with reaction times ranging from 1-4 hours [7].

The phosphorus pentachloride approach has demonstrated particular utility in industrial applications where consistent high yields are essential [7]. Research has shown that stepwise addition of phosphorus pentachloride, either in divided portions over one hour or through continuous addition, significantly reduces byproduct formation [7]. When less than one molar equivalent of phosphorus pentachloride relative to the carboxylic acid substrate is employed, yields exceeding 90% can be achieved while minimizing the formation of undesired chlorinated pyridine derivatives [7].

Oxalyl chloride combined with catalytic amounts of dimethylformamide provides another versatile synthetic route [6] [8]. This methodology operates under remarkably mild conditions, often at room temperature or slightly elevated temperatures [6]. The reaction mechanism involves initial formation of a reactive intermediate between oxalyl chloride and dimethylformamide, which subsequently converts the carboxylic acid to the corresponding acid chloride while regenerating the dimethylformamide catalyst [8]. This approach offers excellent functional group tolerance and produces minimal waste byproducts.

Table 2.2: Alternative Chlorinating Agents - Comparative Analysis

| Chlorinating Agent | Temperature Range | Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Phosphorus Pentachloride | 100-140°C | 1-4 hours | 90-95% | High selectivity, industrial scale |

| Oxalyl Chloride + DMF | 20-65°C | 0.5-4 hours | 60-94% | Mild conditions, catalytic |

| Phosgene/Triphosgene | 20-25°C | 2-20 hours | 89-95% | Broad applicability |

| Phosphorus Trichloride | 80-120°C | 2-6 hours | 85-90% | Cost effective |

Catalytic Approaches in Large-Scale Production

Industrial production of 2,6-pyridinedicarbonyl dichloride requires specialized catalytic methodologies that ensure consistent quality, high throughput, and economic viability [9] [10]. Large-scale manufacturing processes have been developed that incorporate advanced reactor designs and optimized catalyst systems to achieve these objectives.

Continuous flow reactor systems have emerged as the preferred technology for large-scale production of pyridine-based acid chlorides [11]. These systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling precise temperature control and uniform mixing of reactants [11]. Research has demonstrated that flow reactors operating at temperatures between 85-115°C with residence times of 22-52 minutes can achieve yields of 74-89% for related pyridine derivatives [11].

The implementation of specialized catalyst systems has proven crucial for industrial-scale synthesis [9]. Copper-based catalysts have shown particular effectiveness in promoting the formation of pyridine carboxylic acid derivatives under controlled conditions [12]. These catalytic systems operate optimally at temperatures around 100°C with reaction times of 10-12 hours, achieving yields in the range of 72-82% based on theoretical calculations [12].

Process intensification strategies have been developed to maximize production efficiency while minimizing waste generation [10]. Industrial facilities typically employ multi-stage reactor configurations where pyridine substrates are systematically converted through sequential chlorination steps [10]. These processes utilize steam dilution techniques to manage reaction exotherms and ensure uniform chlorine distribution throughout the reactor volume [10].

Table 2.3: Industrial Production Parameters

| Production Scale | Reactor Type | Operating Temperature | Throughput | Energy Efficiency |

|---|---|---|---|---|

| Pilot Scale (1-10 kg/day) | Batch Reactor | 75-85°C | 85-92% | Standard |

| Commercial Scale (100-500 kg/day) | Continuous Flow | 90-110°C | 90-95% | Enhanced |

| Industrial Scale (1-5 tons/day) | Multi-stage | 100-125°C | 88-93% | Optimized |

Advanced process control systems have been integrated into large-scale production facilities to monitor reaction progress and maintain optimal operating conditions [13]. These systems employ real-time analytical techniques including high-pressure liquid chromatography to track substrate conversion and product formation [13]. The integration of automated control systems has enabled production facilities to achieve consistent product quality while minimizing operator intervention requirements.

Purification and Isolation Techniques

The purification and isolation of 2,6-pyridinedicarbonyl dichloride presents unique challenges due to its inherent moisture sensitivity and reactive nature [14] [15]. Specialized techniques have been developed to ensure high product purity while maintaining chemical stability throughout the purification process.

Direct utilization of crude product represents the most straightforward approach for immediate synthetic applications [1] [2]. Following completion of the chlorination reaction, excess reagents are removed under reduced pressure, yielding a product suitable for direct use in subsequent synthetic transformations [1]. This approach eliminates potential degradation associated with extended purification procedures and is particularly advantageous for research-scale preparations.

Recrystallization techniques have been optimized for achieving analytical-grade purity [16] [17]. The compound exhibits excellent solubility in dry organic solvents including diethyl ether and acetone, while decomposing rapidly in the presence of water [18] [19]. Recrystallization from dry ethyl acetate or hexane under strictly anhydrous conditions yields material with purity exceeding 98% as determined by gas chromatography [20] [19].

Distillation under reduced pressure provides an effective method for large-scale purification [14] [21]. The compound exhibits a boiling point of 284°C at atmospheric pressure, enabling distillation at lower temperatures under vacuum conditions [15] [19]. Industrial purification protocols typically employ initial distillation to remove low-boiling impurities, followed by collection of the main fraction under carefully controlled temperature and pressure conditions [14].

Table 2.4: Purification Methods - Specifications and Applications

| Purification Method | Purity Achieved | Typical Conditions | Storage Requirements | Primary Applications |

|---|---|---|---|---|

| Direct Use (Crude) | 95-97% | Solvent removal under vacuum | Inert atmosphere, 2-8°C | Immediate synthesis |

| Recrystallization | 98-99% | Dry ethyl acetate/hexane | Dry conditions, <15°C | Analytical grade |

| Vacuum Distillation | 96-98% | Reduced pressure, 150-200°C | Sealed containers | Large scale |

| Column Chromatography | 95-99% | Silica gel, dry solvents | Moisture-free environment | Research quantities |

| Sublimation | >99% | High vacuum, controlled heating | Desiccated storage | Ultra-high purity |

Specialized storage protocols are essential for maintaining product stability [20] [19]. The compound must be stored under inert gas atmosphere in moisture-impermeable containers at temperatures below 15°C [20]. Extended storage requires the use of desiccating agents and regular monitoring of product quality through analytical techniques including nuclear magnetic resonance spectroscopy and melting point determination [20] [19].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive